REACTION_CXSMILES
|
C(N1CCN(CC2C=CC(N[C:17]3[N:22]=[C:21]([C:23]4[CH:35]=[C:34]([F:36])[C:26]5[N:27]=[C:28]([CH3:33])[N:29]([CH:30]([CH3:32])[CH3:31])[C:25]=5[CH:24]=4)[C:20]([F:37])=[CH:19][N:18]=3)=NC=2)CC1)C.[Cl:38]C1N=CC=CN=1>>[Cl:38][C:17]1[N:22]=[C:21]([C:23]2[CH:35]=[C:34]([F:36])[C:26]3[N:27]=[C:28]([CH3:33])[N:29]([CH:30]([CH3:32])[CH3:31])[C:25]=3[CH:24]=2)[C:20]([F:37])=[CH:19][N:18]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1CCN(CC1)CC=1C=CC(=NC1)NC1=NC=C(C(=N1)C1=CC2=C(N=C(N2C(C)C)C)C(=C1)F)F
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepare the following intermediates essentially
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C(=N1)C=1C=C(C2=C(N(C(=N2)C)C(C)C)C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |